molecular formula C38H35N5O7 B150652 5'-DMT-Bz-rA CAS No. 81246-82-4

5'-DMT-Bz-rA

Cat. No. B150652
CAS RN: 81246-82-4
M. Wt: 673.7 g/mol
InChI Key: QPHBEJADZCSKCY-GONXPTGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5’-DMT-Bz-rA is a phosphoramidite containing 5’ DMT and the nucleoside adenosine (A) with Benzoyl (Bz) base protection, used in oligonucleotide synthesis . RNA phosphoramidites contain a 2’-OH protecting group, tBDMS (tert-butyl dimethylsilyl) .


Synthesis Analysis

The synthesis of 5’-DMT-Bz-rA involves a multi-step reaction process . Each base has unique protecting groups designed specifically to protect the RNA during the chemical synthesis process, and produce the highest amount of full-length product .


Molecular Structure Analysis

The full chemical name of 5’-DMT-Bz-rA is 5’-O- (4,4’-Dimethoxytrityl)-N6-benzoyl-2’-O-TBDMSi-adenosine-3’-O- [ (2-cyanoethyl)- (N,N-diisopropyl)]-phosphoramidite . Its molecular formula is C53H66N7O8PSi .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5’-DMT-Bz-rA are complex and can lead to the generation of impurities . The impurity profiling and analytical control of related starting materials have increased in importance .


Physical And Chemical Properties Analysis

The molecular weight of 5’-DMT-Bz-rA is 673.71400 . It is a solid substance with a white to off-white color .

Scientific Research Applications

Pharmacological and Neurological Effects

  • Psychedelic Properties and Potential Psychotherapeutic Effects : 5'-DMT-Bz-rA, closely related to 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), is known for its psychedelic properties. Research indicates that substances like 5-MeO-DMT could have psychotherapeutic effects, potentially improving symptoms of psychiatric disorders such as post-traumatic stress disorder, depression, anxiety, and alcoholism or drug use disorder (Davis et al., 2018).

  • Neurogenesis and Neuronal Health : A study on 5-MeO-DMT demonstrated its ability to stimulate cell proliferation and neuronal survivability in mice, suggesting potential for treating mood disorders and enhancing neurogenesis (Lima da Cruz et al., 2018).

Biochemical and Molecular Biology Applications

  • In Molecular Synthesis : Research in the field of molecular biology has shown that derivatives of 5'-DMT-Bz-rA can be used in the synthesis of nucleosides and oligonucleotides. These compounds are valuable for scientific research and the development of therapeutic agents (Lakshman & Zajc, 1996).

  • Therapeutic Applications in Cancer Research : Non-nucleoside inhibitors of human DNA methyltransferases (DNMTs) are significant in cancer research. Compounds like 5'-DMT-Bz-rA derivatives have shown potential in inhibiting cancer cell growth, including in cancer stem cells, indicating their importance in cancer chemotherapy (Valente et al., 2014).

Mechanism of Action

Target of Action

The compound 5’-DMT-Bz-rA, also known as 5’-O-(4,4’-Dimethoxytrityl)-N6-benzoyl-adenosine, is primarily used in the synthesis of cyclic di-nucleotide compounds . These cyclic di-nucleotide compounds play a crucial role in various biological processes, including cell cycle regulation and DNA damage response .

Mode of Action

5’-DMT-Bz-rA interacts with its targets by serving as an intermediate in the synthesis of cyclic di-nucleotide compounds . The compound contains a 5’ DMT and the nucleoside adenosine (A) with Benzoyl (Bz) base protection . This structure allows it to participate in the chemical synthesis process, contributing to the production of full-length cyclic di-nucleotide compounds .

Biochemical Pathways

The biochemical pathways affected by 5’-DMT-Bz-rA are those involved in the synthesis of cyclic di-nucleotide compounds . These compounds are crucial for various cellular processes, including cell cycle regulation and DNA damage response . The downstream effects of these pathways can have significant impacts on cellular function and health.

Pharmacokinetics

For instance, the presence of the 5’ DMT and Benzoyl (Bz) base protection could influence its absorption and distribution .

Result of Action

The primary result of 5’-DMT-Bz-rA’s action is the synthesis of cyclic di-nucleotide compounds . These compounds play a crucial role in various cellular processes, including cell cycle regulation and DNA damage response . Therefore, the action of 5’-DMT-Bz-rA can have significant impacts at the molecular and cellular levels.

Action Environment

The action of 5’-DMT-Bz-rA can be influenced by various environmental factors. For instance, the efficiency of its role in the synthesis of cyclic di-nucleotide compounds may be affected by factors such as temperature, pH, and the presence of other chemicals . .

Safety and Hazards

When handling 5’-DMT-Bz-rA, it is recommended to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

5’-DMT-Bz-rA is an important compound in the field of biochemistry, particularly in the synthesis of cyclic di-nucleotide compounds . Further evaluation of its unique mechanisms in research settings and among naturalistic users are warranted .

properties

IUPAC Name

N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H35N5O7/c1-47-28-17-13-26(14-18-28)38(25-11-7-4-8-12-25,27-15-19-29(48-2)20-16-27)49-21-30-32(44)33(45)37(50-30)43-23-41-31-34(39-22-40-35(31)43)42-36(46)24-9-5-3-6-10-24/h3-20,22-23,30,32-33,37,44-45H,21H2,1-2H3,(H,39,40,42,46)/t30-,32-,33-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHBEJADZCSKCY-GONXPTGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H35N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

673.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-DMT-Bz-rA

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